molecular formula C11H13ClN4 B1614522 6-Chloro-9-cyclohexyl-9h-purine CAS No. 5452-41-5

6-Chloro-9-cyclohexyl-9h-purine

Cat. No.: B1614522
CAS No.: 5452-41-5
M. Wt: 236.7 g/mol
InChI Key: HKLKVTSIZURDBH-UHFFFAOYSA-N
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Description

Significance of the Purine (B94841) Nucleus as a Privileged Scaffold in Chemical Biology

The purine nucleus, a heterocyclic aromatic organic compound composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is a fundamental component of life. researchgate.netstudysmarter.co.ukwikipedia.org Its derivatives, adenine (B156593) and guanine, are essential building blocks of the nucleic acids DNA and RNA. wikipedia.org Beyond their role in genetics, purines are integral to a multitude of vital biomolecules, including the energy currency adenosine (B11128) triphosphate (ATP), the signaling molecule cyclic AMP, and coenzymes like NADH. wikipedia.org This inherent biological relevance makes the purine scaffold a "privileged structure" in medicinal chemistry. researchgate.net Its ability to interact with a diverse range of biological targets has led to the development of numerous therapeutic agents. researchgate.netpharmaguideline.com

The versatility of the purine structure allows for substitutions at various positions (C2, C6, C8, N7, and N9), leading to a vast chemical space for the design of new compounds with specific biological activities. mdpi.com This has resulted in the discovery of purine analogs with applications as anticancer, antiviral, antibacterial, and antifungal agents. researchgate.netpharmaguideline.com

Overview of Halogenated Purine Derivatives and their Role in Molecular Probe Development

The introduction of halogen atoms into the purine scaffold is a widely used strategy in medicinal chemistry. mdpi.com Halogenation can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule, thereby influencing its biological activity. mdpi.com For instance, 6-chloropurine (B14466) is a known intermediate in the synthesis of the anticancer drug 6-mercaptopurine (B1684380) and exhibits antitumor properties itself. medchemexpress.com

Furthermore, halogenated purines are valuable tools in the development of molecular probes. These probes are essential for studying biological processes, such as receptor binding and enzyme activity. nih.gov The specific placement of a halogen atom can facilitate the attachment of reporter groups, like fluorescent tags or biotin, to create highly specific probes for biological targets. nih.govnih.gov This "functionalized congener" approach allows for the detailed investigation of molecular interactions and the topographical features of receptor binding sites. nih.gov

Contextualization of 6-Chloro-9-cyclohexyl-9H-purine within N9-Substituted Purine Research

Research into N9-substituted purines has been a particularly fruitful area of investigation. The N9 position of the purine ring is a key site for modification, allowing for the attachment of various substituents to modulate the compound's properties. acs.orgnih.gov The synthesis of libraries of N9-substituted purines has led to the identification of compounds with a range of biological activities, including potential anticancer effects. acs.orgnih.gov

Within this context, this compound (CAS 5452-41-5) represents a specific example of a disubstituted purine, featuring a chlorine atom at the C6 position and a cyclohexyl group at the N9 position. daltonresearchmolecules.comguidechem.comqmx.com The presence of the chlorine at C6 provides a reactive handle for further chemical modification, while the bulky, lipophilic cyclohexyl group at N9 is expected to influence its interaction with biological targets. The study of such compounds contributes to the broader understanding of structure-activity relationships within the vast family of purine derivatives. researchgate.net

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 5452-41-5
Molecular Formula C11H13ClN4
Molecular Weight 236.703 g/mol

This data is compiled from publicly available chemical databases. guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-9-cyclohexylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4/c12-10-9-11(14-6-13-10)16(7-15-9)8-4-2-1-3-5-8/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLKVTSIZURDBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50280850
Record name 6-chloro-9-cyclohexyl-9h-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50280850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5452-41-5
Record name NSC18924
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18924
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-9-cyclohexyl-9h-purine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Chloro 9 Cyclohexyl 9h Purine

Strategies for Regioselective N9-Alkylation of 6-Chloropurines

The alkylation of 6-chloropurine (B14466) is a well-established method for the synthesis of N9-substituted purines. However, a significant challenge in this approach is the potential for the formation of a mixture of N7 and N9 isomers, with the N9 isomer typically being the desired product due to its greater thermodynamic stability. nih.govacs.org

Nucleophilic Substitution Reactions with Cyclohexyl Halides or Equivalents

Direct alkylation of 6-chloropurine with cyclohexyl halides under basic conditions is a common strategy. acs.org This reaction generally proceeds via nucleophilic substitution, where the purine (B94841) anion attacks the electrophilic carbon of the cyclohexyl halide.

The choice of base and solvent plays a critical role in the efficiency and regioselectivity of the N9-alkylation. Common bases used include potassium carbonate and sodium hydride. nih.govmdpi.com Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently employed. nih.govmdpi.com For instance, the reaction of 6-chloropurine with a haloether in DMSO using potassium carbonate as the base has been reported. mdpi.com In some cases, heating the reaction mixture can lead to the conversion of the N7-alkylated isomer to the more stable N9-alkylated product. mdpi.com

A study on the tert-alkylation of 6-chloropurine highlighted the influence of the solvent on isomer formation. acs.org In acetonitrile (B52724) (ACN), a mixture of the N7 and N9 isomers was observed, whereas other solvents might favor one isomer over the other. acs.org

Table 1: Reaction Conditions for N9-Alkylation of 6-Chloropurine

ReagentBaseSolventTemperatureOutcomeReference
HaloetherK₂CO₃DMSORoom TempMixture of N7/N9 mdpi.com
Ethyl IodideNaHDMFNot specifiedExclusive N9 nih.gov
tert-Butyl BromideBSA, SnCl₄ACN80 °CPredominantly N9 nih.gov

This table is interactive. Click on the headers to sort the data.

Controlling the regioselectivity of alkylation is a paramount concern in purine chemistry. The formation of N7 and N9 isomers is a common issue, with the N9 isomer often being the thermodynamically favored product. nih.govacs.org Several strategies have been developed to enhance the selectivity for the desired N9 isomer.

One approach involves the use of silylating agents, such as N,O-bis(trimethylsilyl)acetamide (BSA), in the presence of a Lewis acid like tin(IV) chloride (SnCl₄). nih.gov This method has been successfully used to synthesize 9-(tert-butyl)-6-chloro-9H-purine with high regioselectivity. nih.gov The reaction of silylated 6-chloropurine with a tert-alkyl halide at elevated temperatures in acetonitrile leads to the predominant formation of the N9 isomer. nih.gov

Another strategy to achieve regiospecific N9 alkylation involves the introduction of a bulky substituent at the C6 position of the purine ring. This substituent can sterically hinder the N7 position, thereby directing the incoming alkyl group to the N9 position. nih.gov For example, the presence of a 6-(2-butylimidazol-1-yl) group on the purine ring has been shown to result in exclusive N9-alkylation. nih.gov

The differentiation between N7 and N9 isomers is often accomplished using NMR spectroscopy. A key diagnostic tool is the difference in the chemical shifts (Δδ) of the C5 and C8 carbons in the ¹³C NMR spectrum. nih.govacs.org For N9-alkylated 6-chloropurines, this difference is significantly smaller compared to their N7 counterparts. nih.govacs.org

Table 2: ¹³C NMR Chemical Shift Differences for N7 and N9 Isomers

IsomerΔδ (C5 - C8)Reference
N7-isomer~27 ppm nih.gov
N9-isomer~13 ppm nih.gov

This table is interactive. Click on the headers to sort the data.

One-Pot Build-Up Procedures from Pyrimidine (B1678525) Precursors

One-pot syntheses offer a streamlined approach to constructing the purine scaffold with the desired N9-substituent already in place. These methods are often more efficient and can avoid the regioselectivity issues associated with post-synthesis alkylation.

Modifications of the Traube Synthesis for N9-Substituted Purines

The Traube purine synthesis, first reported in 1900, is a classical method for constructing the purine ring from a pyrimidine precursor. slideshare.netscribd.com The traditional method involves the cyclization of a 4,5-diaminopyrimidine. scribd.comslideshare.net Modern modifications of this synthesis allow for the direct incorporation of the N9-substituent.

A solid-phase synthesis approach has been developed for creating N9-substituted purine derivatives. nih.gov This method starts with a polymer-supported amine which is acylated with an α-amino acid. Subsequent reaction with a dichlorinated nitropyrimidine, followed by reduction of the nitro group and cyclization, yields the N9-substituted purine scaffold. nih.gov

Another one-pot strategy involves the reaction of 4-alkylamino-5-amino-6-chloropyrimidines with alcohols and N,N-dimethylamides under strongly basic conditions. researchgate.net This method allows for the synthesis of 6,8,9-polysubstituted purines in a single step. researchgate.net

Preparation and Reactivity of 6-Chloropurine as a Precursor

6-Chloropurine is a critical intermediate, valued for its role in the synthesis of a multitude of purine derivatives. mdpi.com It is typically prepared from hypoxanthine (B114508) through treatment with phosphoryl chloride (POCl₃). mdpi.comredalyc.org This reaction can be conducted by heating the reactants in a sealed tube or by refluxing in the presence of a base like N,N-dimethylaniline. mdpi.comredalyc.org The resulting 6-chloropurine is a versatile building block for chemical synthesis. acs.org

The alkylation of 6-chloropurine to introduce the cyclohexyl group at the N9 position is a key step. Direct alkylation of 6-chloropurines with alkyl halides typically yields a mixture of N7 and N9 isomers, with the N9-substituted product being thermodynamically more stable and often predominant. researchgate.netresearchgate.netnih.gov

Role of C6-Chlorine as a Reactive Site for Derivatization

The synthetic utility of 6-chloropurine and its N9-substituted derivatives, such as 6-Chloro-9-cyclohexyl-9H-purine, stems directly from the reactivity of the chlorine atom at the C6 position. researchgate.net This chlorine atom acts as an excellent leaving group, making the C6 carbon susceptible to attack by a wide range of nucleophiles. mdpi.comresearchgate.net This reactivity facilitates the introduction of diverse functional groups through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, allowing for the systematic modification of the purine scaffold. researchgate.netrsc.org

Derivatization Strategies on the this compound Scaffold

Once synthesized, the this compound scaffold can be extensively modified. The primary sites for derivatization are the C6 position, due to the reactive chlorine atom, and to a lesser extent, the C2 and C8 positions of the purine ring.

Nucleophilic Displacement of the C6-Chlorine Atom

The most common derivatization strategy involves the nucleophilic displacement of the C6-chlorine. This reaction allows for the formation of new carbon-heteroatom bonds. A variety of nucleophiles, including amines, alcohols, and thiols, can be used to displace the chlorine, leading to a diverse library of 6-substituted purine derivatives. researchgate.netrsc.org For instance, reactions with various amines in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as n-butanol at elevated temperatures yield N-substituted adenine (B156593) derivatives. researchgate.net An efficient, solvent-free method using microwave irradiation has also been developed for the reaction of 6-chloropurine nucleosides with mild nucleophiles, achieving high yields in short reaction times. nih.gov

Table 1: Examples of Nucleophilic Displacement at the C6 Position of Purine Scaffolds This table presents examples of nucleophilic substitution reactions on 6-chloropurine derivatives, illustrating the versatility of the C6-chloro group as a reactive site. The data is compiled from various research findings.

Precursor Nucleophile Conditions Product Yield Reference
7-(tert-Butyl)-6-chloropurine Cyclohexylamine DIPEA, n-BuOH, 120 °C 7-(tert-Butyl)-N-cyclohexyl-7H-purin-6-amine 84% researchgate.net
7-(tert-Butyl)-6-chloropurine Morpholine DIPEA, n-BuOH, 120 °C 7-(tert-Butyl)-6-morpholino-7H-purine 92% researchgate.net
6-Chloropurine n-Dodecylamine n-Propanol, reflux 6-n-Dodecylaminopurine 91% (as salt) redalyc.org
6-Chloro-9-(β-D-ribofuranosyl)purine Aniline K₂CO₃, MW, 120 °C, 5 min 6-(Phenylamino)-9-(β-D-ribofuranosyl)purine 95% nih.gov
6-Chloro-9-(β-D-ribofuranosyl)purine Sodium Methoxide K₂CO₃, MW, 120 °C, 5 min 6-Methoxy-9-(β-D-ribofuranosyl)purine 96% nih.gov

Functionalization at C2 and C8 Positions of the Purine Ring

While the C6 position is the most readily functionalized, the C2 and C8 positions of the purine ring also offer opportunities for derivatization. These modifications often involve direct C-H activation or halogenation. mdpi.comnih.gov

C8-Position: The C8 position is part of the electron-rich imidazole (B134444) ring and can undergo electrophilic substitution as well as metal-mediated C-H activation. nih.govmdpi.com For example, 6-chloropurines can be selectively brominated or iodinated at the C8 position using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) or by generating a C8-metalated species followed by quenching with iodine. nih.govacs.org Direct C-H arylation at the C8 position of purine nucleosides has been achieved using palladium/copper catalytic systems. nih.gov Furthermore, direct C-H cyanation at the C8 position can be accomplished through activation with triflic anhydride (B1165640) followed by reaction with a cyanide source.

C2-Position: The C2 position is part of the electron-deficient pyrimidine ring. Functionalization at this site can be more challenging but is achievable. One strategy involves starting with a pre-functionalized precursor, such as 2-amino-6-chloropurine (B14584) or 6-chloro-2-methylthiopurine. redalyc.orgresearchgate.net Alternatively, direct chlorination at the C2 position of a 6-chloropurine derivative can be accomplished by metalation with a strong base like lithium 2,2,6,6-tetramethylpiperidide (TMPLi) followed by treatment with a chlorine source like hexachloroethane. nih.gov Interestingly, the substituent at the C6 position can influence the regioselectivity of further reactions; for instance, a 6-diethylamino group can direct C-H cyanation to the C2 position instead of the more common C8 position.

Palladium-Catalyzed Cross-Coupling Reactions at C6 (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds at the C6 position of the purine scaffold. The Suzuki-Miyaura coupling, which pairs the 6-chloropurine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base, is widely used to synthesize 6-aryl and 6-alkenyl purines. These reactions can be performed under various conditions, including in aqueous solutions, which aligns with the principles of green chemistry. acs.org Besides Suzuki-Miyaura, other cross-coupling reactions have also been successfully applied. For example, Sonogashira coupling can introduce alkynyl groups, and palladium-catalyzed reactions with organozinc halides can install alkyl or aryl substituents. mdpi.comacs.org More recently, photoredox/nickel dual catalysis has emerged as a method for the C6-alkylation of chloropurines with alkyl bromides. rsc.org

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions at the C6 Position This table showcases the application of palladium-catalyzed cross-coupling reactions for C-C bond formation on 6-chloropurine derivatives, highlighting the diversity of achievable structures.

Substrate Coupling Partner Catalyst System Product Yield Reference
6-Chloro-9-(triacetyl-β-D-ribofuranosyl)purine Phenylboronic acid Pd(PPh₃)₄, K₂CO₃ 6-Phenyl-9-(triacetyl-β-D-ribofuranosyl)purine 82%
9-Benzyl-6-chloropurine 4-Methoxyphenylboronic acid Pd(OAc)₂, PPh₃, Na₂CO₃ 9-Benzyl-6-(4-methoxyphenyl)purine 92%
6-Chloropurine Sodium tetraphenylborate Pd(OAc)₂, PPh₃, MW 6-Phenylpurine 95%
6-Chloro-9-(triacetyl-β-D-ribofuranosyl)purine Cyclopropylzinc chloride (Ph₃P)₄Pd 6-Cyclopropyl-9-(β-D-ribofuranosyl)purine High mdpi.com
Unprotected 6-chloropurine Phenylacetylene Na₂PdCl₄, cataCXium F sulf 6-(Phenylethynyl)purine 98% acs.org

Introduction of Diverse Substituents (e.g., alkylamino, arylpiperazine)

The derivatization strategies discussed enable the introduction of a vast range of substituents, each potentially modulating the biological activity of the resulting molecule.

Alkylamino Substituents: As detailed in the section on nucleophilic displacement (2.3.1), the reaction of this compound with various primary and secondary alkylamines is a straightforward and high-yielding method to produce a library of 6-alkylamino-purine derivatives. redalyc.orgresearchgate.net

Arylpiperazine Substituents: The same nucleophilic aromatic substitution mechanism used for simple amines can be extended to more complex amines like arylpiperazines. By reacting this compound with an appropriate arylpiperazine derivative, the corresponding 6-(arylpiperazin-1-yl)-9-cyclohexyl-9H-purine can be synthesized. researchgate.netnih.gov This method provides access to a class of compounds with significant interest in drug discovery due to the prevalence of the arylpiperazine motif in pharmacologically active agents.

Structure Activity Relationship Sar Studies of 6 Chloro 9 Cyclohexyl 9h Purine and Analogues

Impact of N9-Cyclohexyl Substitution on Ligand-Target Interactions

The substituent at the N9 position of the purine (B94841) core plays a crucial role in how the molecule interacts with its biological targets.

Role of Cyclohexyl Moiety in Molecular Recognition

The N9 position of the purine scaffold is often a key site for modification to enhance ligand-target interactions. The presence of a bulky, hydrophobic group like a cyclohexyl moiety at the N9 position can significantly influence the binding affinity and selectivity of the compound. For instance, in a series of 2,9-disubstituted-6-morpholino purine derivatives designed as PI3Kα inhibitors, the N9 position was identified as a critical point for introducing diversity. nih.gov The cyclohexyl group, being a bulky and hydrophobic substituent, is known to occupy a specific hydrophobic pocket in the active site of many kinases. nih.gov This interaction can anchor the ligand in the binding site, leading to a more stable complex and higher inhibitory potency. The affinity of these compounds for their target is dependent on the groups present at both the N9 and C2 positions of the purine scaffold. nih.gov

Comparative Analysis with Other N9-Alkyl/Aryl Substituents (e.g., ethyl, cyclopropylmethyl, benzyl)

To understand the specific contribution of the cyclohexyl group, it is useful to compare it with other substituents at the N9 position.

N9-SubstituentGeneral Effect on Activity/AffinityExample Target Class
Cyclohexyl Often confers high affinity due to its bulky and hydrophobic nature, fitting well into hydrophobic pockets. nih.govimtm.czKinases (e.g., PI3K, CDK) nih.govimtm.cz
Benzyl Can also lead to high affinity, with the aromatic ring potentially forming pi-stacking interactions. mdpi.comHistamine (B1213489) H3 Receptor mdpi.com
Ethyl Generally results in lower affinity compared to bulkier substituents like cyclohexyl or benzyl.Kinases
Cyclopropylmethyl Offers a smaller, more rigid hydrophobic interaction compared to cyclohexyl.Not extensively documented in direct comparison.

In the development of FLT3 inhibitors, a comparison between cyclopentyl and cyclohexyl groups at the N9 position of 2,7,9-trisubstituted 8-oxopurines showed that both were potent inhibitors of CDK4 and FLT3. imtm.cz Further exploration with different cycloalkyl groups (cyclopentyl, cyclohexyl, 4-methylcyclohexyl, or cycloheptyl) at the N9 position resulted in derivatives with significant activity against FLT3 kinase. imtm.cz In another study focusing on histamine H3 receptor ligands, N9-benzyl substituted purines were synthesized, indicating the importance of an aromatic ring at this position for that specific target. mdpi.com The synthesis of N9-substituted purine conjugates has also been explored, highlighting the versatility of this position for creating diverse chemical libraries. researchgate.net

Influence of the C6-Substituent on Biological Efficacy and Selectivity

The C6 position of the purine ring is another critical site for modification, directly impacting the biological efficacy and selectivity of the compound. The 6-chloro group in 6-Chloro-9-cyclohexyl-9H-purine serves as a versatile chemical handle for introducing various other functional groups through nucleophilic substitution reactions.

The nature of the substituent at C6 can dramatically alter the compound's pharmacological profile. For example, in a series of purine derivatives developed as positive inotropes, thioether-linked substituents at C6 were found to be superior to their oxygen and nitrogen isosteres. researchgate.net This highlights that not just the presence of a substituent, but its specific chemical nature (e.g., thioether vs. ether or amine) is a key determinant of activity.

Furthermore, the synthesis of novel N9-substituted purine derivatives often involves the displacement of a chlorine atom at the C6 (or C4 in pyrimidine (B1678525) precursors) position with various amines, underscoring the importance of this position in building molecular diversity and tuning biological activity. nih.gov

Contributions of C2 and C8 Substituents to Pharmacological Profiles

In the context of PI3K inhibitors, the affinity of 2,9-disubstituted-6-morpholino purines was found to be dependent on the groups present at both the N9 and C2 positions. nih.gov This indicates a cooperative effect between these two positions in determining the binding affinity. The introduction of a chlorine atom at the C2 position has been considered in the design of new purine derivatives targeting the histamine H3 receptor. mdpi.com

The C8 position has also been a target for modification. For instance, the synthesis of 2,7,9-trisubstituted purin-8-ones as FLT3-ITD inhibitors demonstrates the importance of this position. imtm.cz The carbonyl function at C8 in these compounds serves as a key hydrogen bond acceptor, a feature also present in other kinase inhibitors. imtm.cz

Biological Activities and Molecular Mechanisms

Modulation of Cellular Signaling Pathways

Substituted purines, including derivatives of the 6-Chloro-9-cyclohexyl-9H-purine framework, are recognized for their profound effects on cellular signaling, particularly pathways that govern cell life and death.

Cell Cycle Progression and Regulation

Purine (B94841) analogues are well-established modulators of the cell division cycle. Their primary mechanism involves the targeting of cyclin-dependent kinases (CDKs), which are crucial enzymes that drive the progression of the cell through its various phases. nih.gov By competitively binding to the ATP pocket of these kinases, purine derivatives can halt the cell cycle at specific checkpoints. nih.gov

For instance, certain 2,6,9-trisubstituted purines have been shown to cause cell cycle arrest in the G2/M phase. nih.gov This blockade prevents the cell from entering mitosis, leading to an accumulation of cells in this phase. In some cases, this can trigger aberrant mitosis and endoreduplication, a process where cells replicate their DNA without dividing, resulting in polyploidy. nih.gov Studies on related compounds, such as 6-morpholino-9-sulfonylpurine derivatives, have shown an accumulation of leukemia cells in the subG0 phase, which is indicative of cell death following cell cycle disruption. nih.gov The specific effects and the phase of arrest are often dependent on the substitution pattern of the purine ring and the cellular context, such as the status of tumor suppressor genes like p53. nih.gov

Apoptosis Induction and Related Mechanisms

A significant consequence of cell cycle disruption by purine analogues is the induction of apoptosis, or programmed cell death. Multiple studies have demonstrated the pro-apoptotic capabilities of various substituted purines in cancer cell lines. nih.govnih.gov

The mechanisms underlying this apoptosis induction can be multifaceted. For some 6-amino-9-sulfonylpurine derivatives, the intrinsic mitochondrial pathway is implicated, as evidenced by the increased expression of key mediators like cytochrome c and caspase 3. nih.gov The release of cytochrome c from the mitochondria is a critical step that initiates the caspase cascade, leading to the systematic dismantling of the cell.

Phenotypic screening of 6-alkoxy purine libraries has identified compounds that are potent and selective inducers of apoptosis in specific cell lines, such as Jurkat T-cell leukemia. nih.govresearchgate.net The pro-apoptotic activity is often cell-type specific, suggesting that the cellular environment and the expression levels of various signaling proteins play a crucial role in determining the cell's response to the compound. nih.govresearchgate.net

Purine Metabolism and Salvage Pathways Interactions

The structure of this compound mimics endogenous purines, which are essential building blocks for DNA and RNA and are central to cellular energy and signaling. nih.gov This structural similarity allows purine analogues to interfere with purine metabolism. Cellular purine levels are maintained by two main pathways: the de novo synthesis pathway and the salvage pathway, which recycles degraded purine bases. nih.gov

6-Chloropurine (B14466) itself is a known intermediate in the synthesis of the therapeutic agent 6-mercaptopurine (B1684380). medchemexpress.com The antitumor activity of 6-chloropurine is believed to involve its metabolic conversion into other compounds, such as S-(6-purinyl)glutathione and subsequently 6-mercaptopurine, which can then be incorporated into nucleic acids or inhibit enzymes involved in de novo purine synthesis, ultimately leading to cytotoxicity in rapidly dividing cells. nih.govmedchemexpress.com This demonstrates a direct interaction with and reliance on the purine salvage pathway for its biological effect.

Enzyme Inhibition Profiles

The biological activities of this compound and its analogues are largely attributable to their ability to inhibit specific enzymes. The nature of the substituents on the purine core dictates the potency and selectivity of this inhibition.

Cyclin-Dependent Kinase (CDK) Inhibition and Selectivity

The purine scaffold is a classic framework for the design of CDK inhibitors. The initial discovery of compounds like olomoucine (B1683950) and roscovitine (B1683857) highlighted the potential of C2, N6, and N9-substituted purines to selectively inhibit these key cell cycle regulators over other protein kinases. nih.govnih.gov These inhibitors act as ATP competitors, occupying the nucleotide-binding site in the kinase's catalytic subunit. nih.gov

Research into structure-activity relationships has provided detailed insights into achieving selectivity. For example, modifications at the C6 position of the purine ring play a critical role in differentiating between highly homologous CDKs, such as CDK2 and CDK1. acs.org The introduction of specific substituents can exploit subtle differences in the ATP-binding pocket, leading to highly selective inhibitors. One study identified a 6-([1,1′-biphenyl]-3-yl)purine derivative that was approximately 2000-fold more selective for CDK2 over CDK1. acs.org Conversely, other substitution patterns on the 2,6,9-trisubstituted purine scaffold have led to potent inhibitors of transcriptional CDKs, like CDK12. nih.gov

Table 1: CDK Inhibition Profile of Selected Purine Analogues

Compound Target CDK(s) IC50 Selectivity Highlight Reference(s)
Olomoucine p34cdc2/cyclin B, cdk2, cdk5 ~7 µM Selective for CDKs over many other kinases nih.gov
Roscovitine cdc2/cyclin B Potent Selective for CDKs nih.gov
73 CDK2 44 nM ~2000-fold selective for CDK2 over CDK1 acs.org

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

DNA Glycosylase Inhibition

Beyond their effects on CDKs, purine analogues have been identified as inhibitors of DNA glycosylases, enzymes that initiate the base excision repair pathway to correct DNA damage. plos.orgbohrium.com This was discovered through high-throughput screening of small molecule libraries against the DNA glycosylase NEIL1. bohrium.com

The proposed mechanism of inhibition involves the purine analogue binding to the active site of the glycosylase. plos.org Since these enzymes have evolved to recognize and excise damaged purine bases from DNA, the purine-like structure of the inhibitors allows them to occupy this recognition pocket, sterically hindering the enzyme's access to its natural substrate. plos.org This inhibition was found to be preferential for the glycosylase step over the subsequent lyase step of the repair process. plos.org The inhibition of these DNA repair enzymes presents a potential strategy for sensitizing cancer cells to DNA-damaging agents. bohrium.comnih.gov

Protease Inhibition

While direct studies on the protease inhibition of this compound are limited, the broader class of substituted purines has demonstrated potential in this area. For instance, research into novel inhibitors for the Human Immunodeficiency Virus-1 (HIV-1) protease has explored purine-based compounds as P2-ligands. The rationale is that the carbonyl and NH groups within the purine scaffold can form extensive hydrogen-bonding interactions with the protease. medchemexpress.com In one such study, N-2-(6-substituted-9H-purin-9-yl)acetamide derivatives displayed potent inhibitory effects on HIV-1 protease activity, with IC50 values in the nanomolar range. medchemexpress.com

The relevance of these findings to this compound lies in the shared purine core. However, the nature of the substituents at the C6 and N9 positions is critical for inhibitory activity. The 6-chloro group is an electrophilic site, and the N9-cyclohexyl group introduces significant lipophilicity and steric bulk. The inhibitory potential of this compound against specific proteases would depend on the topology and chemical environment of the enzyme's active site and whether it can accommodate the cyclohexyl moiety while interacting favorably with the purine ring. Further research is necessary to elucidate the specific protease-inhibiting capabilities of this compound.

Other Enzyme Targets (e.g., PI3K delta, Purine Nucleoside Phosphorylase, Lactoperoxidase)

The enzymatic interactions of this compound extend beyond proteases to other key enzymes implicated in various physiological and pathological processes.

Phosphoinositide 3-kinase (PI3K) delta: The PI3K signaling pathway is crucial in cell proliferation, survival, and differentiation, and the delta isoform (PI3Kδ) is a key player in immune cell function. While there is no direct evidence of this compound inhibiting PI3Kδ, other substituted purines have been investigated as inhibitors of this enzyme. For example, pyrazolopyridines have been optimized as potent and selective PI3Kδ inhibitors, with IC50 values in the low nanomolar range. medchemexpress.com The general structure of many PI3K inhibitors includes a heterocyclic core that occupies the adenine-binding pocket of the ATP-binding site. The 6-chloro-9-cyclohexylpurine structure could potentially fit into this pocket, but its efficacy and selectivity would be highly dependent on the specific interactions formed by the chloro and cyclohexyl groups with the surrounding amino acid residues.

Purine Nucleoside Phosphorylase (PNP): PNP is a key enzyme in the purine salvage pathway, and its inhibitors have therapeutic potential in T-cell mediated diseases and as enhancers of purine nucleoside analog-based chemotherapies. Purine nucleoside analogs are a well-established class of PNP inhibitors. nih.gov The ability of this compound to inhibit PNP would be influenced by how well it mimics the natural substrates of the enzyme, such as inosine (B1671953) and guanosine. The presence of the cyclohexyl group at the N9 position, instead of a ribose sugar, would significantly alter its recognition by the enzyme. While it may still bind to the active site, it is unlikely to undergo the enzymatic cleavage characteristic of PNP substrates. Its inhibitory activity would, therefore, be competitive, and the affinity would depend on the specific contacts made within the active site.

Lactoperoxidase: Lactoperoxidase is a heme-containing enzyme found in mucosal secretions that plays a role in the innate immune system through its production of antimicrobial hypothiocyanite. mdpi.com There is currently no available research directly investigating the interaction between this compound and lactoperoxidase. nih.gov The mechanism of known lactoperoxidase inhibitors often involves interaction with the heme prosthetic group or key amino acid residues in the active site. The potential for this compound to inhibit this enzyme would depend on its ability to access and interact with these functional components.

Purine Receptor Interactions and Modulation

The purine core of this compound makes it a candidate for interaction with purinergic receptors, particularly adenosine (B11128) receptors.

The interaction of substituted purines with adenosine receptor subtypes is a well-studied area. The nature of the substituents at the C2, N6, and N9 positions of the purine ring largely determines the affinity and selectivity for the A1, A2A, A2B, and A3 adenosine receptors.

For the A1 adenosine receptor , N6-cycloalkyladenosines have been shown to be potent and selective agonists. wikipedia.org For instance, N6-cyclopentyladenosine (CPA) is a high-affinity A1 agonist. The introduction of a chlorine atom at the C2 position, as in 2-chloro-N6-cyclopentyladenosine (CCPA), further increases the affinity and selectivity for the A1 receptor. uchile.cl Given these structure-activity relationships, it is plausible that this compound could interact with the A1 receptor, although the absence of an N6-substituent and the presence of the chloro group at C6 instead of C2 would significantly impact its binding profile.

Regarding the A3 adenosine receptor , N6-benzyl and N6-methyl substitutions on adenosine have been shown to influence A3 receptor affinity and efficacy. nih.gov Interestingly, while some N6-cycloalkyl substitutions on adenosine result in agonists with higher affinity for the A1 receptor, they can still act as full agonists at the A3 receptor. nih.gov The presence of a 2-chloro substituent in conjunction with an N6-benzyl group has been noted to reduce efficacy at the A3 receptor. nih.gov The specific combination of a 6-chloro and a 9-cyclohexyl group in this compound presents a unique structural motif. The bulky cyclohexyl group at N9 would influence the conformational preferences of the purine ring, which is a key determinant for receptor interaction.

The Smoothened (SMO) receptor is a key component of the Hedgehog signaling pathway, which is implicated in embryonic development and cancer. Several purine derivatives have been identified as SMO antagonists. nih.gov Specifically, 2,6,9-trisubstituted purines have shown potent SMO inhibitory activity. nih.gov In these compounds, the N9 position is often occupied by an alkyl group, the C6 position by a group such as trifluoromethylphenyl, and the C2 position by a variable amine moiety. nih.gov

While this compound is not a trisubstituted purine in this sense, the presence of substituents at the C6 and N9 positions aligns with the general structural features of some SMO antagonists. The N9-cyclohexyl group could potentially occupy a hydrophobic pocket in the SMO receptor binding site. However, the lack of a substituent at the C2 position and the nature of the 6-chloro group differentiate it from the most potent reported purine-based SMO antagonists. Further studies are required to determine if this compound can effectively antagonize the SMO receptor.

Interactions with Nucleic Acids and Nucleoside Analog Mimicry

Purine analogs are a well-established class of compounds that can interfere with nucleic acid synthesis. This activity is often dependent on their ability to mimic natural nucleosides. medchemexpress.comuchile.cl

6-chloropurine, when attached to a ribofuranosyl sugar at the N9 position (6-chloropurine riboside), acts as a nucleoside analog. nih.gov These analogs can be taken up by cells and phosphorylated by cellular kinases to their corresponding nucleotide forms. These triphosphorylated analogs can then be incorporated into growing DNA or RNA chains, leading to chain termination and inhibition of nucleic acid synthesis. uchile.cl This is a common mechanism of action for many antiviral and anticancer drugs. uchile.cl

In the case of this compound, the N9 position is occupied by a cyclohexyl group instead of a ribose sugar. This fundamental structural difference prevents it from being recognized as a substrate by the kinases that would typically phosphorylate a nucleoside analog. uchile.cl Consequently, it cannot be converted into a nucleotide triphosphate and incorporated into nucleic acid strands. Therefore, this compound does not function as a classical nucleoside analog mimic in the context of nucleic acid synthesis inhibition. Its biological effects are more likely to arise from its interactions with other targets, such as enzymes and receptors, as discussed in the preceding sections.

Mechanistic Investigations of Antithyroid Activity

A notable biological activity of 6-chloropurine is its antithyroid effect. The mechanism of this activity has been investigated and is attributed to its interaction with molecular iodine.

Synthetic antithyroid agents can act through two primary mechanisms: either by forming stable complexes with iodine, thereby preventing its incorporation into thyroglobulin, or by inhibiting the thyroid peroxidase (TPO) enzyme. In the case of 6-chloropurine, in vitro studies have demonstrated that it forms a stable 1:1 charge-transfer complex with iodine. The formation constant (Kc) of this complex was found to be significant (7.652 × 10³ L mol⁻¹), indicating a strong interaction and a good potential for antithyroid activity. This complexation effectively diverts iodine away from the biosynthesis of thyroid hormones, T3 and T4.

In vivo studies in rabbits have corroborated these findings, showing that administration of 6-chloropurine leads to a decrease in the levels of free T3 and T4 in the blood serum. Given that this compound shares the same 6-chloropurine core, it is highly probable that it exerts its antithyroid activity through the same mechanism of forming a charge-transfer complex with iodine. The N9-cyclohexyl group is not expected to interfere with the ability of the purine ring to act as an electron donor in the formation of this complex.

Computational and Biophysical Methodologies in Research

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-Chloro-9-cyclohexyl-9h-purine, which serves as a scaffold for various inhibitors, particularly targeting protein kinases, molecular docking is instrumental. nih.govtmu.edu.tw It helps in understanding how derivatives of this purine (B94841) scaffold fit into the ATP-binding pocket of kinases like Cyclin-Dependent Kinase 2 (CDK2). nih.gov

Modeling studies have shown that the purine core of these inhibitors often forms key hydrogen bonds with the hinge region of the kinase. nih.govnih.gov For instance, in CDK2, molecular docking has revealed that residues such as Asp86, Glu81, Leu83, Lys89, Lys33, and Gln131 can form hydrogen bonds with purine-based ligands, influencing their activity. nih.gov The cyclohexyl group at the N9 position typically occupies a hydrophobic pocket, contributing to the binding affinity. nih.gov The chlorine atom at the C6 position is a crucial reactive site for further chemical modifications to enhance potency and selectivity. researchgate.netresearchgate.net These modifications can introduce substituents that interact with specific residues in the target protein, as predicted by docking simulations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

2D-QSAR and 3D-QSAR Methodologies

Both 2D-QSAR and 3D-QSAR studies have been applied to purine derivatives to understand the structural requirements for their biological activity. tandfonline.comresearchgate.net 2D-QSAR models use descriptors calculated from the 2D representation of the molecules, such as topological indices and physicochemical properties. researchgate.net For a series of purine analogs targeting c-Src tyrosine kinase, a 2D-QSAR model was developed that showed a good correlation between the predicted and observed inhibitory activities. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D arrangement of atoms. nih.govmdpi.com These models generate contour maps that highlight regions where steric bulk, electrostatic interactions, and other fields are favorable or unfavorable for activity. nih.gov For a set of 35 purine derivatives as CDK2 inhibitors, both CoMFA and CoMSIA models yielded high predictive ability. nih.gov The contour maps from these studies indicated that electrostatic, hydrophobic, hydrogen bond donor, and steric fields were critical for the inhibitory activity. nih.gov Such insights are invaluable for designing new derivatives with improved potency.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential 3D arrangement of functional groups responsible for a molecule's biological activity. For purine derivatives, a pharmacophore model might include features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.gov These models can then be used as 3D queries to search large chemical databases in a process called virtual screening to identify new potential inhibitors. mdpi.comrsc.orgbjmu.edu.cn

Virtual screening has been successfully employed to discover novel inhibitors based on the purine scaffold. mdpi.comrsc.orgbjmu.edu.cn For example, a study on 2,6,9-trisubstituted purine derivatives identified a preliminary pharmacophore model with aromatic centers, a hydrogen acceptor/donor center, and a hydrophobic area as key features for their cytotoxic activity. nih.gov This approach, often combined with molecular docking, significantly accelerates the discovery of new lead compounds by filtering out molecules that are unlikely to bind to the target. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Studies

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to study the conformational changes and stability of the binding over time. For purine-based inhibitors, MD simulations can validate the binding modes predicted by molecular docking and provide a more accurate estimation of binding free energies. nih.govnih.gov

Studies on CDK2 inhibitors have used MD simulations to verify the stability of the docked complexes of candidate compounds. nih.gov These simulations can reveal how the inhibitor and the protein adapt to each other upon binding and can highlight key interactions that are maintained throughout the simulation. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are often analyzed to assess the stability of the complex and the flexibility of different protein regions, respectively. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation and Binding Characterization

Various spectroscopic techniques are essential for confirming the structure of newly synthesized derivatives of this compound and for characterizing their binding to target proteins.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are routinely used to confirm the chemical structure of purine derivatives. researchgate.netrsc.orgmdpi.com Chemical shifts provide information about the electronic environment of the protons and carbons, confirming the positions of substituents on the purine ring and the cyclohexyl group. rsc.org

X-ray Crystallography : While obtaining a crystal structure of this compound itself might be challenging, X-ray crystallography of its derivatives or their complexes with target proteins provides the most precise 3D structural information. nih.govnih.govresearchgate.net For instance, the crystal structure of 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine revealed the dihedral angles between the purine and the phenyl rings. nih.govnih.gov Such data is invaluable for validating computational models and understanding the precise geometry of ligand-protein interactions.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition. researchgate.netmdpi.com

In vitro Assays for Mechanistic Elucidation

In vitro assays are crucial for determining the biological activity of this compound derivatives and for elucidating their mechanism of action.

Cell-free Enzyme Kinetics : These assays directly measure the inhibitory effect of the compounds on the activity of the target enzyme, such as a protein kinase. rsc.orgamericanpeptidesociety.org By measuring the rate of the enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor, key parameters like the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined. nih.gov These assays help in understanding whether the inhibition is competitive, non-competitive, or uncompetitive with respect to the enzyme's natural substrate (e.g., ATP). americanpeptidesociety.org

Cellular Reporter Assays : These assays are used to measure the effect of a compound on a specific signaling pathway within a living cell. nih.govyoutube.comyoutube.comyoutube.com For example, a reporter gene (like luciferase) can be placed under the control of a transcription factor that is activated by the kinase of interest. imtm.cz Inhibition of the kinase by a purine derivative would lead to a decrease in the reporter signal, providing a measure of the compound's cellular potency. nih.govyoutube.comyoutube.comyoutube.com These assays are valuable for confirming that the compound can penetrate the cell membrane and engage its target in a cellular context. youtube.com

Advanced Research Applications and Future Directions

Development of 6-Chloro-9-cyclohexyl-9H-purine as a Chemical Probe for Biological Systems

Chemical probes are essential small molecules used to study and manipulate biological systems. Purine (B94841) analogs are particularly effective in this role due to their structural similarity to endogenous molecules that are central to cellular processes. news-medical.netnih.gov The purine core is fundamental to the structure of DNA, RNA, and vital signaling molecules like ATP and GTP. news-medical.net

While extensive studies specifically designating this compound as a chemical probe are not widely published, its framework is well-suited for such applications. The 6-chloropurine (B14466) moiety is a known pharmacophore that can interact with various enzymes. nih.gov For instance, related 6-chloropurine analogs have been investigated for their ability to inhibit bacterial RNA polymerases and for their potential to form covalent bonds with target enzymes, suggesting a role as irreversible inhibitors. nih.gov

The development of purine derivatives as chemical probes allows researchers to investigate the complex purine metabolic pathways, which are crucial for cell survival and proliferation. nih.govfrontiersin.org By using labeled versions of compounds like this compound, scientists can track their interactions within cells, identify binding partners, and elucidate the functions of specific proteins in purine metabolism. nih.govnih.gov Such probes are instrumental in understanding disease states characterized by altered purine metabolism and in identifying new therapeutic targets. nih.govresearchgate.net

Scaffold Diversification for Novel Target Identification and Validation

The purine ring is a privileged scaffold in medicinal chemistry, meaning its structure is frequently found in biologically active compounds. The chemical versatility of this compound makes it an excellent starting point for scaffold diversification—the process of systematically modifying a core structure to create a library of new compounds with diverse biological activities. rsc.orgresearchgate.net

The primary site for modification on this molecule is the C6 position. The chlorine atom is a good leaving group, allowing for nucleophilic substitution reactions with a wide range of amines, alcohols, and thiols. rsc.org This enables the synthesis of large libraries of 2,6,9-trisubstituted purine derivatives. nih.gov The introduction of different functional groups at this position can dramatically alter the compound's biological profile, leading to the discovery of agents with novel mechanisms of action. researchgate.net

Furthermore, the N9-cyclohexyl group provides significant lipophilicity, which influences the compound's solubility, membrane permeability, and interaction with hydrophobic binding pockets in target proteins. mdpi.com By varying the N9 substituent, chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules. nih.gov This systematic diversification is a powerful strategy for identifying and validating new biological targets for therapeutic intervention. rsc.org

Strategies for Enhancing Biological Selectivity and Potency of Purine Derivatives

A major challenge in drug development is achieving high potency against a specific biological target while minimizing off-target effects. For purine-based compounds, which can interact with a wide array of ATP-binding proteins like kinases, selectivity is paramount. nih.gov Research on various purine derivatives has illuminated several strategies to enhance both selectivity and potency.

Structure-Activity Relationship (SAR) studies are crucial. These studies systematically explore how changing the substituents on the purine ring affects biological activity. nih.gov For instance, research has shown that the substitution pattern at the C2, C6, and N9 positions is critical for the affinity and selectivity of purine derivatives toward specific kinases. researchgate.net The bulky N9-cyclohexyl group of this compound, for example, would be expected to favor binding to proteins with correspondingly large hydrophobic pockets. mdpi.comresearchgate.net

Another strategy is the development of dual-target inhibitors, where a single molecule is designed to inhibit two distinct disease-relevant targets, potentially leading to synergistic therapeutic effects. nih.gov For example, purine-based derivatives have been designed to act as dual inhibitors of Janus kinase 2 (JAK2) and BRD4, showing promise in models of myeloproliferative neoplasms and inflammation. nih.gov Achieving selectivity often involves exploiting subtle structural differences between the ATP-binding sites of different kinases or designing inhibitors that bind to unique allosteric sites. researchgate.net

Emerging Methodologies in Purine Chemistry and Chemical Biology Research

The synthesis and study of purine derivatives like this compound are continually advancing thanks to new technologies and methodologies. These innovations accelerate the discovery and development of new bioactive agents. rsc.orgnumberanalytics.com

Key emerging methodologies include:

Microwave-Assisted Synthesis: This technique uses microwave radiation to rapidly heat reactions, significantly reducing synthesis times and often improving product yields for purine derivatives. rsc.orgnumberanalytics.com

Catalytic Synthesis: The use of transition metal catalysts, such as palladium and copper, has revolutionized the formation of carbon-carbon and carbon-nitrogen bonds in purine synthesis, allowing for the creation of more complex molecules that were previously difficult to access. numberanalytics.com

Biotechnological Synthesis: Engineered microorganisms and enzymes are being developed to produce purine scaffolds through fermentation and biocatalysis, offering more sustainable and efficient production routes. numberanalytics.com

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to create complex products, streamlining synthetic pathways and increasing efficiency.

Artificial Intelligence and Machine Learning (AI/ML): AI and ML are increasingly used to predict the biological activity of new purine derivatives, optimize synthetic routes, and accelerate the identification of promising drug candidates. numberanalytics.com

These advanced methods not only facilitate the synthesis of diverse purine libraries but also enable deeper investigations into their biological functions. rsc.org

Design Principles for New Generations of Purine-Based Bioactive Agents

The design of future purine-based drugs will build upon decades of research and incorporate new strategies to overcome challenges like drug resistance and toxicity. Several key design principles have emerged from the study of compounds structurally related to this compound.

One major principle involves targeting the hydrophobic binding pockets of proteins. mdpi.com For example, in the heat shock protein 90 (Hsp90), a key cancer target, inhibitors have been designed with bulky hydrophobic groups to occupy a specific pocket, and the N9-cyclohexyl group is an example of such a moiety. mdpi.comresearchgate.net

Another principle is the development of inhibitors that target specific protein conformations or less-conserved allosteric sites, which can lead to greater selectivity. The creation of "fleximer" analogues, which have increased conformational flexibility, allows for novel binding modes within an enzyme's active site.

Furthermore, the concept of creating hybrid molecules, where a purine scaffold is linked to another pharmacophore, has expanded the therapeutic potential of this class of compounds. This approach can lead to dual-target agents or molecules with enhanced potency. The systematic exploration of different heterocyclic substitutions, as seen in the development of potent anticancer agents, remains a core principle in optimizing efficacy. researchgate.net By combining these design strategies, researchers aim to develop new generations of purine-based agents with improved therapeutic profiles. nih.govresearchgate.net

Q & A

Q. Key Considerations :

  • Purity : Monitor reaction progress via TLC or HPLC to optimize quenching timing.
  • Yield Improvements : Pre-drying solvents and reagents reduces hydrolytic side reactions .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:
A multi-technique approach is essential:

  • NMR : ¹H/¹³C NMR identifies substitution patterns. For example, cyclohexyl protons appear as multiplet signals at δ 1.2–2.1 ppm, while purine C6-Cl deshields adjacent carbons (~δ 145 ppm in ¹³C NMR) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 265.0821 for C₁₁H₁₄ClN₄).
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities, with retention times calibrated against standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.